molecular formula C26H22F2O4 B4839412 2-CYCLOHEXYL-4-(4-FLUOROBENZOYLOXY)PHENYL 4-FLUOROBENZOATE

2-CYCLOHEXYL-4-(4-FLUOROBENZOYLOXY)PHENYL 4-FLUOROBENZOATE

Cat. No.: B4839412
M. Wt: 436.4 g/mol
InChI Key: MNYXLWIIIIQNNU-UHFFFAOYSA-N
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Description

2-CYCLOHEXYL-4-(4-FLUOROBENZOYLOXY)PHENYL 4-FLUOROBENZOATE is a complex organic compound with the molecular formula C26H20F2O4 This compound is known for its unique structural features, which include a cyclohexyl group and two fluorobenzoyloxy groups attached to a phenyl ring

Properties

IUPAC Name

[3-cyclohexyl-4-(4-fluorobenzoyl)oxyphenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2O4/c27-20-10-6-18(7-11-20)25(29)31-22-14-15-24(23(16-22)17-4-2-1-3-5-17)32-26(30)19-8-12-21(28)13-9-19/h6-17H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYXLWIIIIQNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)OC(=O)C3=CC=C(C=C3)F)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOHEXYL-4-(4-FLUOROBENZOYLOXY)PHENYL 4-FLUOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of 4-fluorobenzoic acid with 4-hydroxyphenyl 4-fluorobenzoate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-CYCLOHEXYL-4-(4-FLUOROBENZOYLOXY)PHENYL 4-FLUOROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-CYCLOHEXYL-4-(4-FLUOROBENZOYLOXY)PHENYL 4-FLUOROBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-CYCLOHEXYL-4-(4-FLUOROBENZOYLOXY)PHENYL 4-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action can include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYCLOHEXYL-4-(4-FLUOROBENZOYLOXY)PHENYL 4-FLUOROBENZOATE is unique due to the presence of both cyclohexyl and fluorobenzoyloxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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